molecular formula C7H10N2O4S B15168699 6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 640287-63-4

6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B15168699
CAS No.: 640287-63-4
M. Wt: 218.23 g/mol
InChI Key: JIHCFOMQAMNEML-UHFFFAOYSA-N
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Description

6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a beta-lactam ring. This structure is crucial for its biological activity, making it a valuable compound in the development of antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazolidine derivative with a beta-lactam precursor. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. The temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group, altering the compound’s reactivity.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, impacting the compound’s stability and solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new antibiotics.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It serves as a precursor for various beta-lactam antibiotics, which are crucial in treating bacterial infections.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as penicillin-binding proteins (PBPs). By binding to these proteins, the compound inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. This mechanism is similar to that of other beta-lactam antibiotics, which disrupt the integrity of bacterial cell walls and prevent their proliferation.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the beta-lactam ring structure but differs in the side chain attached to the thiazolidine ring.

    Cephalosporin: Another beta-lactam antibiotic with a similar mechanism of action but a different core structure.

    Carbapenem: A broad-spectrum beta-lactam antibiotic with a slightly different bicyclic structure.

Uniqueness

6-Amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. These functional groups enhance its reactivity and allow for the synthesis of a wide range of derivatives with varying biological activities.

Properties

CAS No.

640287-63-4

Molecular Formula

C7H10N2O4S

Molecular Weight

218.23 g/mol

IUPAC Name

6-amino-3-hydroxy-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10N2O4S/c1-7(13)3(6(11)12)9-4(10)2(8)5(9)14-7/h2-3,5,13H,8H2,1H3,(H,11,12)

InChI Key

JIHCFOMQAMNEML-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N)C(=O)O)O

Origin of Product

United States

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